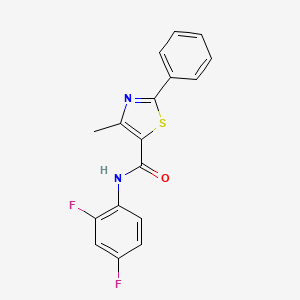
2-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is complex and allows for diverse applications in scientific research. The structure includes a piperidine ring, which is a common feature in many pharmacologically active compounds .Chemical Reactions Analysis
While specific chemical reactions involving “2-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” are not available, piperidine derivatives are known to be versatile in chemical reactions. They are used in various applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Scientific Research Applications
Antiviral Activity
2-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide: derivatives have been explored for their antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . The fluoro and sulfonyl functional groups may contribute to the binding affinity to viral proteins, potentially inhibiting viral replication.
Anti-inflammatory Properties
The compound’s ability to modulate inflammatory pathways could be significant. Indole derivatives are known to possess anti-inflammatory activities, which suggests that 2-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide could be used in the development of new anti-inflammatory agents .
Anticancer Potential
Indole derivatives have been studied for their anticancer potential, and the presence of a fluorine atom can enhance the biological activity of pharmacophores . This compound could be part of targeted therapies that aim to disrupt cancer cell proliferation and induce apoptosis.
Antimicrobial Efficacy
The structural features of 2-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide may lend it antimicrobial properties. Research on indole derivatives has shown a broad spectrum of antimicrobial activity, which could be applicable to this compound as well .
Antidiabetic Activity
Indole derivatives have been associated with antidiabetic effects, suggesting potential applications for 2-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide in managing diabetes. Its influence on insulin secretion or glucose metabolism could be areas of research interest .
Neuroprotective Effects
The compound might exhibit neuroprotective effects due to its potential interaction with neurotransmitter systems. Indole derivatives have been linked to neuroprotection, which could make this compound a candidate for the treatment of neurodegenerative diseases .
Future Directions
properties
IUPAC Name |
2-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)17-8-6-11(7-9-17)10-16-14(18)12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCSAQDSKZLFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylic acid](/img/structure/B2857925.png)
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2857927.png)
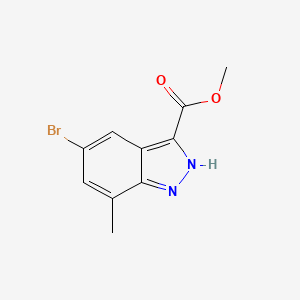

![3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
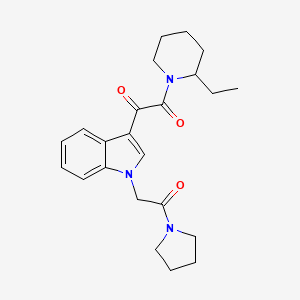
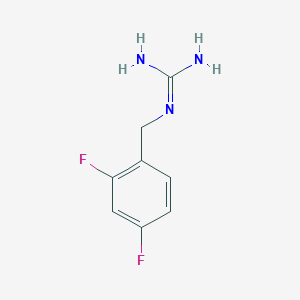
![ethyl 2-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2857933.png)
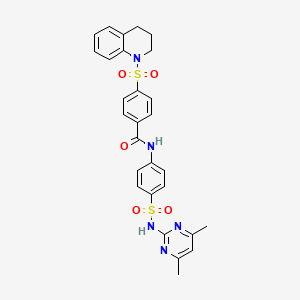
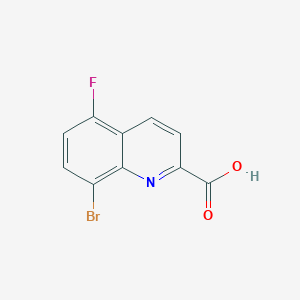
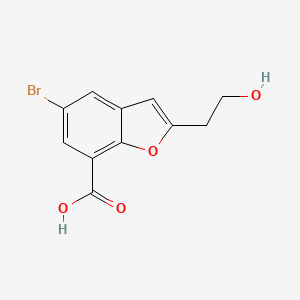
![(1R,6S)-5-(2-Chloroacetyl)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one](/img/structure/B2857941.png)

